molecular formula C13H12N2O3 B14122015 Methyl 2-acetamidoquinoline-6-carboxylate

Methyl 2-acetamidoquinoline-6-carboxylate

Cat. No.: B14122015
M. Wt: 244.25 g/mol
InChI Key: LXVCHVXJTZWYLW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 2-acetamidoquinoline-6-carboxylate undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 2-acetamidoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The quinoline ring system can intercalate with DNA, affecting transcription and replication processes . Additionally, the acetamido and carboxylate groups can form hydrogen bonds with biomolecules, influencing their stability and function .

Comparison with Similar Compounds

Methyl 2-acetamidoquinoline-6-carboxylate can be compared with other similar compounds, such as:

    2-Aminoquinoline: Lacks the acetamido and carboxylate groups, resulting in different chemical reactivity and biological activity.

    Quinoline-6-carboxylate: Lacks the acetamido group, leading to variations in its interaction with biological targets.

    2-Acetamidoquinoline: Lacks the carboxylate group, affecting its solubility and reactivity.

These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

methyl 2-acetamidoquinoline-6-carboxylate

InChI

InChI=1S/C13H12N2O3/c1-8(16)14-12-6-4-9-7-10(13(17)18-2)3-5-11(9)15-12/h3-7H,1-2H3,(H,14,15,16)

InChI Key

LXVCHVXJTZWYLW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC

Origin of Product

United States

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